[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-yl](pyrrolidin-1-yl)methanone
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-ylmethanone: is a complex organic compound featuring a benzodioxole ring, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-ylmethanone typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Coupling Reactions: The final step involves coupling the benzodioxole, piperidine, and pyrrolidine moieties using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyrrolidine rings.
Reduction: Reduction reactions can modify the ketone group present in the compound.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions on the benzodioxole ring.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with alcohol or alkane groups.
Substitution: Halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and receptor-ligand interactions.
Medicine
Medically, 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-ylmethanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-ylmethanone: shares structural similarities with other benzodioxole-containing compounds.
Piperidine derivatives: Compounds like piperidine-3-carboxylic acid.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid.
Uniqueness
The uniqueness of 1-(1,3-Benzodioxol-5-ylmethyl)piperidin-3-ylmethanone lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
[1-(1,3-benzodioxol-5-ylmethyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H24N2O3/c21-18(20-8-1-2-9-20)15-4-3-7-19(12-15)11-14-5-6-16-17(10-14)23-13-22-16/h5-6,10,15H,1-4,7-9,11-13H2 |
InChI Key |
CSJCIXFJSDWFOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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